molecular formula C13H14ClFN2O2 B2467769 2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide CAS No. 2411198-87-1

2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B2467769
CAS No.: 2411198-87-1
M. Wt: 284.72
InChI Key: RPMMZBLQOBKRNG-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a fluorophenyl group, and a pyrrolidinone moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c1-16(12(18)8-14)11-6-7-17(13(11)19)10-5-3-2-4-9(10)15/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMMZBLQOBKRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)C2=CC=CC=C2F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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